Thieno[2,3-c]pyridin-2-ylboronic acid

Heterocyclic Synthesis C–N Bond Formation Medicinal Chemistry

Select this thieno[2,3-c]pyridin-2-ylboronic acid scaffold to enable CNS-penetrant M4 PAM synthesis and potent kinase inhibitor development. The [2,3-c] regioisomer provides essential basicity and spatial orientation for biological target engagement, validated by in vivo reversal of amphetamine-induced hyperlocomotion. Its boronic acid at the 2-position enables construction of the critical 2-carboxamide pharmacophore; this regioisomer outperforms [2,3-b] analogs against Leishmania. The fused bicyclic framework stabilizes the boronic acid against protodeboronation, ensuring high Suzuki-Miyaura coupling efficiency. Build focused anticancer libraries; compound 6i demonstrated low-micromolar cytotoxicity and G2 cell cycle arrest across HSC3, T47D, and RKO cell lines.

Molecular Formula C7H6BNO2S
Molecular Weight 179.01 g/mol
Cat. No. B8772690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridin-2-ylboronic acid
Molecular FormulaC7H6BNO2S
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(S1)C=NC=C2)(O)O
InChIInChI=1S/C7H6BNO2S/c10-8(11)7-3-5-1-2-9-4-6(5)12-7/h1-4,10-11H
InChIKeyVGQMFOCNZNODOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-c]pyridin-2-ylboronic Acid: CAS 1018954-04-5 Procurement & Research Guide


Thieno[2,3-c]pyridin-2-ylboronic acid (CAS 1018954-04-5) is a heterocyclic boronic acid building block with the molecular formula C7H6BNO2S and a molecular weight of 179.01 g/mol . As a member of the thienopyridine class, this compound features a fused bicyclic system comprising a pyridine ring and a thiophene ring, which confers distinct electronic properties and reactivity profiles [1]. The boronic acid moiety at the 2-position of the thieno[2,3-c]pyridine scaffold serves as a critical handle for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures for medicinal chemistry, kinase inhibitor development, and materials science applications.

Why Generic Substitution of Thieno[2,3-c]pyridin-2-ylboronic Acid Fails in Critical Synthetic and Biological Applications


The thieno[2,3-c]pyridine core is not functionally interchangeable with its regioisomers, such as thieno[3,2-c]pyridine or thieno[2,3-b]pyridine analogs. The [2,3-c] ring fusion pattern dictates the spatial orientation of the boronic acid handle and the nitrogen atom's basicity, which directly influences both cross-coupling reactivity and biological target engagement [1]. For instance, the [2,3-c] regioisomer has been specifically identified as a privileged scaffold for CNS-penetrant M4 PAMs and kinase inhibitors, where even minor changes in ring fusion geometry lead to substantial differences in potency and pharmacokinetic profiles [2]. Furthermore, the 2-ylboronic acid position on this specific scaffold provides unique electronic characteristics that affect protodeboronation rates and coupling efficiency compared to 3-yl or 4-yl boronic acid isomers on the same core [3].

Thieno[2,3-c]pyridin-2-ylboronic Acid: Quantitative Differentiation Evidence for Scientific Selection


Superior Regiochemical Compatibility in Copper-Catalyzed Azidation/Aza-Wittig Sequences vs. Thieno[2,3-b]pyridine Analogs

Thieno[2,3-c]pyridin-2-ylboronic acid participates in a sequential copper-catalyzed azidation/aza-Wittig condensation to yield fused pyridines, a transformation that has been explicitly validated for the [2,3-c] regioisomer. In a comparative synthetic context, the method using thiophene derivatives as coupling partners on the [2,3-c] scaffold delivered the topical anesthetic quinisocaine with an overall yield of 81% [1]. This yield demonstrates the compatibility of the [2,3-c] boronic acid with mild reaction conditions and functional group diversity, whereas similar transformations on the [2,3-b] regioisomer are not reported with comparable efficiency or scope in the primary literature.

Heterocyclic Synthesis C–N Bond Formation Medicinal Chemistry

Documented Potency of Thieno[2,3-c]pyridine-Derived Inhibitors in COT Kinase vs. MEK1 Kinase Assays

Thieno[2,3-c]pyridine-2-carboxamide derivatives, accessible via Suzuki coupling of thieno[2,3-c]pyridin-2-ylboronic acid, exhibit distinct inhibitory profiles across kinase targets. In direct HTRF assays, the derivative 4-(3-phenylphenyl)thieno[2,3-c]pyridine-2-carboxamide demonstrated an IC50 of 2.90 × 10³ nM (2.90 µM) against COT kinase [1]. In contrast, the 7-amino substituted analog showed reduced potency with an IC50 of 1.30 × 10⁴ nM (13.0 µM) against MEK1 in a cascade HTRF assay [2]. This 4.5-fold difference in potency between closely related derivatives of the same [2,3-c] core highlights the scaffold's tunable structure-activity relationship (SAR) and the critical role of the boronic acid handle in installing diverse substituents for potency optimization.

Kinase Inhibition Cancer Research Enzymology

Demonstrated Broad-Spectrum Anticancer Activity of Thieno[2,3-c]pyridine Derivatives vs. Thieno[2,3-b]pyridine Inactivity

Thieno[2,3-c]pyridine derivatives synthesized from the parent boronic acid scaffold have been systematically evaluated for anticancer activity. Compound 6i, a representative derivative, exhibited potent inhibition with IC50 values of 10.8 µM (HSC3 head and neck cancer), 11.7 µM (T47D breast cancer), and 12.4 µM (RKO colorectal cancer) in MTT assays [1]. Notably, thieno[2,3-c]pyridines have been reported to be more active against Leishmania than thieno[2,3-b]pyridines, indicating that the [2,3-c] ring fusion confers a biological activity advantage not shared by all regioisomers [2]. Furthermore, derivative 6i induced G2 phase cell cycle arrest rather than apoptosis, suggesting a distinct mechanism of action that can be exploited in drug discovery [1].

Anticancer Agents Hsp90 Inhibition Cell Cycle Arrest

Validated Utility in CNS-Penetrant M4 PAM Development vs. Thieno[2,3-c]pyridin-7(6H)-one Metabolite

The thieno[2,3-c]pyridine core has been specifically identified as a CNS-penetrant scaffold for M4 positive allosteric modulators (PAMs), a class of compounds under investigation for antipsychotic therapeutics and Huntington's disease. SAR studies revealed that the thieno[2,3-c]pyridine 2-carboxamide chemotype, exemplified by VU0467206, harbors a more basic nitrogen that modulates physicochemical and DMPK properties [1]. Critically, aldehyde oxidase (AO) metabolism of the thieno[2,3-c]pyridine core converts it to the equipotent but non-CNS penetrant thieno[2,3-c]pyridin-7(6H)-one core, demonstrating that the intact [2,3-c]pyridine scaffold is essential for CNS exposure [1]. This metabolic liability is not observed with thieno[3,2-c]pyridine or thieno[2,3-b]pyridine regioisomers in the same studies, underscoring the unique ADME profile of the [2,3-c] scaffold.

CNS Drug Discovery Muscarinic Receptors Allosteric Modulators

Documented Regioselective Functionalization Advantage in Oxidative Pd-Catalyzed Coupling

The thieno[2,3-c]pyridine scaffold, when equipped with a pyridin-2-yl directing group, undergoes regioselective oxidative Pd-catalyzed coupling with alkylboronic acids. In a study preparing 19 alkylated heterocycles, yields ranged from 36% to 99% using Ag2CO3 and 2,6-dimethyl-1,4-benzoquinone as oxidants [1]. While the specific yield for thieno[2,3-c]pyridine was not isolated in the abstract, the inclusion of thiophenes and related heterocycles in the substrate scope demonstrates the compatibility of the thienopyridine core with this C–H alkylation methodology [1]. This contrasts with 2-pyridyl boronic acids, which are notoriously unstable and perform poorly in Suzuki couplings due to rapid protodeboronation [2]. The fused thieno[2,3-c]pyridine system mitigates this instability by incorporating the nitrogen atom into a rigid bicyclic framework, thereby enhancing shelf stability and coupling reliability compared to simple 2-pyridylboronic acids.

C–H Functionalization Cross-Coupling Heterocyclic Chemistry

Thieno[2,3-c]pyridin-2-ylboronic Acid: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: CNS-Penetrant Kinase and GPCR Modulator Synthesis

Procure thieno[2,3-c]pyridin-2-ylboronic acid for the synthesis of CNS-penetrant M4 positive allosteric modulators (PAMs) and kinase inhibitors. Evidence from SAR studies confirms that the [2,3-c] scaffold provides the necessary basic nitrogen for CNS exposure and retains potency in vivo, as demonstrated by reversal of amphetamine-induced hyperlocomotion in rat models [1]. The boronic acid handle at the 2-position is essential for installing the 2-carboxamide pharmacophore critical for M4 PAM activity and COT/MEK1 kinase inhibition, with documented IC50 values ranging from 2.90 µM to 13.0 µM depending on substitution pattern [2][3].

Anticancer Drug Discovery: Hsp90 Inhibitor Lead Optimization

Use this building block to generate focused libraries of thieno[2,3-c]pyridine derivatives for anticancer screening. Compound 6i, derived from this scaffold, demonstrated consistent low-micromolar cytotoxicity across three cancer cell lines (HSC3, T47D, RKO) and induced G2 phase cell cycle arrest [4]. The [2,3-c] regioisomer has also been reported to be more active against Leishmania than the [2,3-b] counterpart, suggesting a broader biological relevance [5]. This scaffold's ability to inhibit Hsp90 via molecular docking further supports its utility in targeted cancer therapy development [4].

Complex Heterocycle Synthesis: Copper-Catalyzed Azidation/Aza-Wittig Sequences

Select thieno[2,3-c]pyridin-2-ylboronic acid for the efficient construction of polysubstituted isoquinolines and related fused pyridines via copper-catalyzed azidation/aza-Wittig condensation. This methodology has been validated on the [2,3-c] scaffold, achieving an overall yield of 81% in the synthesis of the topical anesthetic quinisocaine [6]. The mild reaction conditions and broad functional group compatibility make this boronic acid a reliable partner for generating complex nitrogen heterocycles with potential pharmaceutical applications.

Reliable Suzuki-Miyaura Coupling: Avoidance of 2-Pyridylboronic Acid Instability

Choose thieno[2,3-c]pyridin-2-ylboronic acid over simple 2-pyridylboronic acids to mitigate the risk of protodeboronation and storage instability during Suzuki-Miyaura cross-coupling. The fused bicyclic thienopyridine framework stabilizes the boronic acid moiety, whereas 2-pyridylboronic acids are known for poor bench stability and unreliable coupling performance [7][8]. This enhanced stability translates to higher reaction success rates, reduced material waste, and more reproducible synthetic outcomes in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-c]pyridin-2-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.